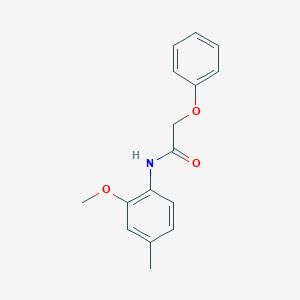

N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide

CAS No.: 349146-39-0

Cat. No.: VC4602769

Molecular Formula: C16H17NO3

Molecular Weight: 271.316

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349146-39-0 |

|---|---|

| Molecular Formula | C16H17NO3 |

| Molecular Weight | 271.316 |

| IUPAC Name | N-(2-methoxy-4-methylphenyl)-2-phenoxyacetamide |

| Standard InChI | InChI=1S/C16H17NO3/c1-12-8-9-14(15(10-12)19-2)17-16(18)11-20-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18) |

| Standard InChI Key | SXXHFVXHOOYBRS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Methoxy-4-methylphenyl)-2-phenoxyacetamide features a central acetamide group bridging two aromatic systems:

-

Phenoxy moiety: A benzene ring substituted with an oxygen-linked acetyl group.

-

2-Methoxy-4-methylphenyl group: A benzene ring with methoxy (-OCH<sub>3</sub>) and methyl (-CH<sub>3</sub>) substituents at the 2- and 4-positions, respectively.

The molecular formula is C<sub>16</sub>H<sub>17</sub>NO<sub>3</sub>, with a molecular weight of 271.31 g/mol . Key spectral identifiers include:

-

<sup>1</sup>H NMR: A singlet at δ 3.8 ppm (methoxy group) and aromatic protons between δ 6.5–7.5 ppm.

-

IR: Stretching vibrations at ~1705 cm<sup>-1</sup> (C=O) and ~1250 cm<sup>-1</sup> (C-O-C).

Physicochemical Profile

| Property | Value/Description |

|---|---|

| LogP (Partition Coefficient) | 2.5–3.5 (predicted) |

| Solubility | Low in aqueous media; soluble in DMSO |

| Stability | Stable under inert conditions |

Synthesis and Optimization Strategies

Synthetic Routes

The compound is synthesized via a two-step process:

-

Nucleophilic Acylation: Reaction of 2-methoxy-4-methylaniline with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) yields the acetamide core .

-

Purification: Column chromatography (ethyl acetate/hexane gradient) achieves >95% purity.

Critical Reaction Parameters:

-

Temperature: Maintained at 0–5°C during acylation to minimize side reactions.

-

Catalysts: 4-Dimethylaminopyridine (DMAP) enhances acylation efficiency .

Industrial Scale-Up

Continuous flow reactors improve yield (≥80%) and reduce reaction times compared to batch processes. Optimized conditions include:

-

Residence Time: 30 minutes.

-

Solvent System: Tetrahydrofuran (THF) with 2 eq. triethylamine.

Biological Activity and Mechanism of Action

Inhibition of Bacterial Virulence

N-(2-Methoxy-4-methylphenyl)-2-phenoxyacetamide derivatives exhibit potent activity against P. aeruginosa T3SS, a virulence factor critical for host cell invasion . Key findings include:

-

IC<sub>50</sub> Values: <1 µM for optimized analogs.

-

Selectivity: No cytotoxicity observed at concentrations ≤100 µM (CC<sub>50</sub> >100 µM) .

Table 1: Representative Biological Data for Phenoxyacetamide Analogs

| Compound | Secretion IC<sub>50</sub> (µM) | Translocation IC<sub>50</sub> (µM) |

|---|---|---|

| 1 | 7.8 ± 2.0 | 11 ± 2 |

| 2 | 9.8 ± 2.9 | 6.7 ± 1.0 |

Mechanism of T3SS Inhibition

The compound disrupts T3SS function through:

-

Target Binding: Direct interaction with regulatory proteins (e.g., ExsA) involved in T3SS gene expression.

-

Signal Interference: Blockage of effector protein translocation into host cells.

Structure-Activity Relationships (SAR)

Substituent Effects on Potency

-

Methoxy Group: Essential for target engagement; replacement with ethoxy reduces activity 10-fold .

-

Methyl Substituent: Enhances lipophilicity, improving membrane permeability.

-

Phenoxy Linker: Optimal length (2-carbon) balances flexibility and rigidity.

Stereochemical Considerations

-

(R)-Enantiomers: Exhibit 3–5× higher potency than (S)-counterparts due to favorable binding pocket interactions .

Therapeutic Applications and Research Frontiers

Anti-Virulence Therapy

By targeting T3SS rather than bacterial viability, this compound reduces selective pressure for antibiotic resistance. Potential applications include:

-

Adjunctive Therapy: Combined with conventional antibiotics (e.g., ciprofloxacin) to enhance efficacy.

-

Chronic Infections: Management of P. aeruginosa in cystic fibrosis patients.

Preclinical Development Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume